molecular formula C17H25N3O4S B3975278 N-[(1E)-1,2-di(morpholin-4-yl)ethylidene]-4-methylbenzenesulfonamide

N-[(1E)-1,2-di(morpholin-4-yl)ethylidene]-4-methylbenzenesulfonamide

Cat. No.: B3975278
M. Wt: 367.5 g/mol
InChI Key: DONHLJANRMXZTO-ISLYRVAYSA-N
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Description

N-[(1E)-1,2-di(morpholin-4-yl)ethylidene]-4-methylbenzenesulfonamide is a complex organic compound with the molecular formula C17H25N3O4S . This compound features a sulfonamide group attached to a benzene ring, with additional morpholine groups contributing to its unique structure. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Properties

IUPAC Name

(NE)-N-(1,2-dimorpholin-4-ylethylidene)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-15-2-4-16(5-3-15)25(21,22)18-17(20-8-12-24-13-9-20)14-19-6-10-23-11-7-19/h2-5H,6-14H2,1H3/b18-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONHLJANRMXZTO-ISLYRVAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(CN2CCOCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CN2CCOCC2)/N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1,2-di(morpholin-4-yl)ethylidene]-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with morpholine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with another morpholine molecule to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1,2-di(morpholin-4-yl)ethylidene]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include sulfone derivatives from oxidation, amine derivatives from reduction, and various substituted products from nucleophilic substitution reactions.

Scientific Research Applications

N-[(1E)-1,2-di(morpholin-4-yl)ethylidene]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its chemical stability and reactivity make it useful in various industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1E)-1,2-di(morpholin-4-yl)ethylidene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1E)-1,2-di(morpholin-4-yl)ethylidene]-4-methylbenzenesulfonamide include other sulfonamide derivatives and morpholine-containing compounds. Examples include:

  • N-(4-morpholinyl)-benzenesulfonamide
  • N-(2-morpholinyl)-benzenesulfonamide
  • N-(4-methylphenyl)-morpholine

Uniqueness

What sets this compound apart is its dual morpholine groups, which enhance its chemical reactivity and potential biological activity. This unique structure allows for more diverse interactions with molecular targets, making it a valuable compound in scientific research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(1E)-1,2-di(morpholin-4-yl)ethylidene]-4-methylbenzenesulfonamide
Reactant of Route 2
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N-[(1E)-1,2-di(morpholin-4-yl)ethylidene]-4-methylbenzenesulfonamide

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